3-(4-Methoxyphenyl)thiophene
Overview
Description
“3-(4-Methoxyphenyl)thiophene” is a chemical compound with the molecular formula C11H10OS . It is a thiophene derivative, which are very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene derivatives have been synthesized through various methods, including condensation-like reactions or subsequent functionalization of the thiophene ring . The synthesis of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
The molecular structure of “3-(4-Methoxyphenyl)thiophene” has been analyzed and characterized. The molecular weight is 190.26 g/mol . The InChI code is 1S/C11H10OS/c1-12-11-4-2-9(3-5-11)10-6-7-13-8-10/h2-8H,1H3 .Chemical Reactions Analysis
Thiophene derivatives, including “3-(4-Methoxyphenyl)thiophene”, have shown to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methoxyphenyl)thiophene” include a molecular weight of 190.26 g/mol, XLogP3-AA of 3.2, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, and rotatable bond count of 2 .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including “3-(4-Methoxyphenyl)thiophene”, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Organic Electronics
“3-(4-Methoxyphenyl)thiophene” exhibits interesting electronic and optical properties due to the presence of a thiophene ring and a methoxy group. Researchers are investigating its potential use in organic electronics like field-effect transistors and organic light-emitting diodes (OLEDs).
Antioxidant Activity
Novel derivatives of “3-(4-Methoxyphenyl)thiophene” have been tested for their antioxidant activity. Some of these derivatives have shown antioxidant activity that is approximately 1.4 times higher than that of a well-known antioxidant, ascorbic acid .
Industrial Chemistry
Thiophene derivatives, including “3-(4-Methoxyphenyl)thiophene”, are utilized in industrial chemistry as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, including “3-(4-Methoxyphenyl)thiophene”, have a prominent role in the advancement of organic semiconductors .
Fabrication of OLEDs
Mechanism of Action
Target of Action
3-(4-Methoxyphenyl)thiophene is a compound that has been used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which include 3-(4-Methoxyphenyl)thiophene, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-(4-Methoxyphenyl)thiophene are primarily related to the formation of carbon–carbon bonds via the SM coupling . This process is crucial in the synthesis of various organic compounds, including those with potential biological activity .
Pharmacokinetics
The compound’s role in the sm coupling suggests that its bioavailability may be influenced by the reaction conditions, such as the presence of palladium and the type of organoboron reagent used .
Result of Action
The result of the action of 3-(4-Methoxyphenyl)thiophene is the formation of new carbon–carbon bonds via the SM coupling . This process can lead to the synthesis of a variety of organic compounds, potentially including those with biological activity .
Action Environment
The action of 3-(4-Methoxyphenyl)thiophene is influenced by the reaction conditions of the SM coupling . Factors such as the presence of palladium, the type of organoboron reagent used, and the reaction temperature and pressure can all affect the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Thiophene-based analogs, including “3-(4-Methoxyphenyl)thiophene”, have been a focus of interest due to their potential as biologically active compounds . The rise of bacterial resistance to common clinical antibiotics is calling for alternative techniques to synthesize antibacterial drugs with high biodegradability .
properties
IUPAC Name |
3-(4-methoxyphenyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-11-4-2-9(3-5-11)10-6-7-13-8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPDKGYVMWIODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399660 | |
Record name | 3-(4-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)thiophene | |
CAS RN |
82437-75-0 | |
Record name | 3-(4-Methoxyphenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82437-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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